molecular formula C15H23NO4S B5405096 [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]cyclohexylamine

[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]cyclohexylamine

Cat. No.: B5405096
M. Wt: 313.4 g/mol
InChI Key: QLDOWIPVHWXYGH-UHFFFAOYSA-N
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Description

[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]cyclohexylamine is an organic compound that belongs to the class of sulfonylamines This compound is characterized by the presence of a sulfonyl group attached to a cyclohexylamine moiety, with additional methoxy and methyl substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]cyclohexylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxy-4-methylbenzenesulfonyl chloride and cyclohexylamine.

    Reaction Conditions: The sulfonyl chloride is reacted with cyclohexylamine in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction.

    Solvent: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran.

    Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]cyclohexylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form sulfonyl derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, tetrahydrofuran, ethanol.

Major Products Formed

    Oxidation Products: Sulfonyl derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted sulfonylamines.

Scientific Research Applications

[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]cyclohexylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]cyclohexylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The methoxy and methyl substituents on the phenyl ring can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • [(2,5-Dimethoxyphenyl)sulfonyl]cyclohexylamine
  • [(4-Methylphenyl)sulfonyl]cyclohexylamine
  • [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]methylamine

Uniqueness

[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]cyclohexylamine is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can significantly impact its chemical reactivity and biological activity. The cyclohexylamine moiety also contributes to its distinct properties compared to other sulfonylamines.

Properties

IUPAC Name

N-cyclohexyl-2,5-dimethoxy-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S/c1-11-9-14(20-3)15(10-13(11)19-2)21(17,18)16-12-7-5-4-6-8-12/h9-10,12,16H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDOWIPVHWXYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NC2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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